N-{3-[(6-methoxypyridin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide N-{3-[(6-methoxypyridin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16314271
InChI: InChI=1S/C14H15N5O3/c1-22-13-3-2-10(8-18-13)19-12(20)4-5-17-14(21)11-9-15-6-7-16-11/h2-3,6-9H,4-5H2,1H3,(H,17,21)(H,19,20)
SMILES:
Molecular Formula: C14H15N5O3
Molecular Weight: 301.30 g/mol

N-{3-[(6-methoxypyridin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide

CAS No.:

Cat. No.: VC16314271

Molecular Formula: C14H15N5O3

Molecular Weight: 301.30 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[(6-methoxypyridin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide -

Specification

Molecular Formula C14H15N5O3
Molecular Weight 301.30 g/mol
IUPAC Name N-[3-[(6-methoxypyridin-3-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide
Standard InChI InChI=1S/C14H15N5O3/c1-22-13-3-2-10(8-18-13)19-12(20)4-5-17-14(21)11-9-15-6-7-16-11/h2-3,6-9H,4-5H2,1H3,(H,17,21)(H,19,20)
Standard InChI Key MBXNMGZNOREPLZ-UHFFFAOYSA-N
Canonical SMILES COC1=NC=C(C=C1)NC(=O)CCNC(=O)C2=NC=CN=C2

Introduction

N-{3-[(6-methoxypyridin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide is a complex organic compound that combines elements of pyrazine and pyridine rings with an amide linkage. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activity.

Synthesis and Preparation

The synthesis of N-{3-[(6-methoxypyridin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide likely involves a multi-step process, starting with the preparation of the pyrazine-2-carboxylic acid and 6-methoxypyridin-3-amine. These components can be coupled using peptide coupling reagents to form the desired amide bond.

Biological Activity

Compounds with similar structures have been explored for their biological activities, including potential roles in drug discovery. The presence of both pyrazine and pyridine rings suggests possible interactions with biological targets, such as enzymes or receptors.

Chemical Reactions

The compound's structure allows for various chemical modifications, such as substitution reactions on the pyridine ring or further derivatization of the carboxamide group. These modifications can be used to tailor the compound's properties for specific applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator